Lipophilicity Differentiation: LogP Comparison with Alkoxy Analogs
The lipophilicity of 3-Amino-5-(tert-butoxy)phenol is a key differentiator. Its computed XLogP3-AA is 1.8 [1]. Based on established Hansch π constants, the tert-butoxy group (π ≈ 1.22) contributes significantly more to lipophilicity than a methoxy (π ≈ -0.02) or ethoxy (π ≈ 0.38) group [2]. This difference predicts enhanced passive membrane permeability and altered distribution volumes compared to its less lipophilic 5-alkoxy analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA / Hansch π constant of 5-substituent) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 3-Amino-5-methoxyphenol (predicted XLogP3-AA ~0.8); Hansch π for methoxy = -0.02, ethoxy = 0.38 |
| Quantified Difference | Δ XLogP3-AA ≈ 1.0 unit; Δ π ≈ 1.24 vs. methoxy |
| Conditions | Computed lipophilicity based on PubChem XLogP3-AA algorithm and literature π constants. |
Why This Matters
For procurement, this means the tert-butoxy analog is a distinct choice for assays where increased membrane permeability is required, and it cannot be replaced by a cheaper methoxy analog without altering the experimental outcome.
- [1] PubChem. (2026). Compound Summary for CID 72221674: 3-Amino-5-(tert-butoxy)phenol. XLogP3-AA Computed Property. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
